6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7N5 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
6-(triazol-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C7H7N5/c8-6-2-1-3-7(11-6)12-9-4-5-10-12/h1-5H,(H2,8,11) |
InChI Key |
XBJXQMKEHICHEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)N2N=CC=N2)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 2h 1,2,3 Triazol 2 Yl Pyridin 2 Amine
Strategies for the Direct Synthesis of 6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine
The direct synthesis of this compound can be approached through several key methodologies, each offering distinct advantages in terms of regioselectivity and substrate scope.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, represents a highly efficient and regioselective method for the construction of 1,2,3-triazole rings. In the context of synthesizing this compound, this typically involves the reaction of a suitably functionalized pyridine (B92270) precursor bearing either an azide (B81097) or a terminal alkyne with a corresponding acetylene (B1199291) or azide counterpart.
A plausible and commonly employed strategy commences with a 6-azidopyridin-2-amine intermediate. This precursor can be reacted with acetylene or a protected acetylene equivalent in the presence of a copper(I) catalyst to yield the desired 1,4-disubstituted triazole. The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |
| 6-Azidopyridin-2-amine | Acetylene | Cu(I) source (e.g., CuSO₄/sodium ascorbate) | t-BuOH/H₂O | 6-(1H-1,2,3-triazol-1-yl)pyridin-2-amine |
| 2-Amino-6-ethynylpyridine | Azide source (e.g., TMS-azide) | Cu(I) source | Various organic solvents | 6-(1H-1,2,3-triazol-1-yl)pyridin-2-amine |
It is important to note that the direct CuAAC reaction typically yields the 1,4-disubstituted triazole isomer. The synthesis of the 2H-1,2,3-triazol-2-yl isomer, as specified in the target compound, often requires alternative strategies or separation of isomers, as the formation of the 2-substituted triazole can be a minor product in standard CuAAC conditions. However, specific ligand systems and reaction conditions can influence the regioselectivity of the cycloaddition.
Nucleophilic Aromatic Substitution Pathways for Pyridine Functionalization
Nucleophilic aromatic substitution (SNAr) provides another viable route for the synthesis of the target molecule. This approach typically involves the displacement of a suitable leaving group, such as a halogen, from the 6-position of a 2-aminopyridine (B139424) derivative by the 1,2,3-triazole anion.
For instance, the reaction of 2-amino-6-chloropyridine (B103851) or 2-amino-6-bromopyridine (B113427) with the sodium salt of 1,2,3-triazole in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), can lead to the formation of 6-(1,2,3-triazol-yl)pyridin-2-amine. The reaction often requires elevated temperatures to proceed at a reasonable rate. A key challenge in this approach is controlling the regioselectivity of the triazole N-alkylation, as both N1 and N2 positions of the triazole can act as nucleophiles, potentially leading to a mixture of isomers. The choice of counter-ion and reaction conditions can influence the N1/N2 selectivity.
| Pyridine Substrate | Triazole Reagent | Base | Solvent | Product |
| 2-Amino-6-chloropyridine | 1,2,3-Triazole | NaH | DMF | Mixture of 6-(1H-1,2,3-triazol-1-yl)pyridin-2-amine and this compound |
| 2-Amino-6-fluoropyridine | 1,2,3-Triazole | K₂CO₃ | DMSO | Mixture of 6-(1H-1,2,3-triazol-1-yl)pyridin-2-amine and this compound |
Amination and Regioselective Functionalization Techniques
The introduction of the amino group at the 2-position of a pre-formed 6-(2H-1,2,3-triazol-2-yl)pyridine represents a convergent synthetic strategy. This can be achieved through various amination protocols. For example, a 2-halo-6-(2H-1,2,3-triazol-2-yl)pyridine can undergo nucleophilic substitution with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection if necessary.
Furthermore, regioselective C-H amination techniques are emerging as powerful tools for the direct introduction of amino groups onto pyridine rings, although their application to this specific substrate may require tailored catalyst systems to achieve the desired regioselectivity. Intramolecular amination reactions of suitably functionalized pyridones with hydrazines have also been reported for the construction of fused pyrazole (B372694) systems, and analogous strategies could potentially be adapted for the synthesis of aminopyridines.
Synthetic Routes to Derivatives and Analogs of the this compound Core
The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide range of derivatives and analogs with potentially tuned properties.
Modification of the Pyridine Ring Moiety
The pyridine ring is amenable to various functionalization reactions, enabling the introduction of a diverse array of substituents.
Electrophilic Halogenation: The pyridine ring can be halogenated at various positions, although the directing effects of the existing amino and triazolyl groups must be considered. Halogenated derivatives serve as versatile intermediates for further cross-coupling reactions.
Alkylation and Arylation: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, can be employed to introduce alkyl and aryl groups onto the pyridine ring, typically starting from a halogenated precursor.
Nitration and Reduction: Nitration of the pyridine ring, followed by reduction of the nitro group, provides a route to additional amino-substituted derivatives.
Modification of the Amino Group: The 2-amino group can be readily acylated, alkylated, or used as a handle for the construction of fused ring systems.
| Starting Material | Reagent(s) | Reaction Type | Product |
| This compound | N-Bromosuccinimide (NBS) | Electrophilic Bromination | Bromo-substituted derivative |
| Bromo-6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine | Arylboronic acid, Pd catalyst, base | Suzuki Coupling | Aryl-substituted derivative |
| This compound | Acyl chloride, base | Acylation | N-acylated derivative |
Diversification at the Triazole Moiety
The 1,2,3-triazole ring also presents opportunities for diversification, primarily through functionalization of the carbon atoms or N-alkylation/arylation of the remaining nitrogen atom.
C-H Functionalization: Metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of the triazole ring. This allows for the introduction of aryl, alkyl, and other groups at the C4 and C5 positions of the triazole.
N-Alkylation/Arylation: If the triazole is initially formed as an NH-triazole, the remaining nitrogen can be selectively alkylated or arylated to introduce further diversity. The regioselectivity of this step can be influenced by the choice of base and electrophile.
Click Chemistry with Functionalized Alkynes: When employing the CuAAC approach, the use of functionalized alkynes allows for the direct incorporation of diverse substituents onto the triazole ring during its formation. This strategy provides a highly modular approach to a wide range of analogs.
| Starting Material | Reagent(s) | Reaction Type | Product |
| 6-(1H-1,2,3-triazol-1-yl)pyridin-2-amine | Aryl halide, Pd catalyst, base | C-H Arylation | C-arylated triazole derivative |
| 6-(1H-1,2,3-triazol-1-yl)pyridin-2-amine | Alkyl halide, base | N-Alkylation | N-alkylated triazole derivative |
| 6-Azidopyridin-2-amine | Functionalized terminal alkyne, Cu(I) catalyst | CuAAC | C-substituted triazole derivative |
Introduction of Peripheral Substituents and Hybrid Structures
The core structure of this compound serves as a scaffold for the introduction of various functional groups, leading to derivatives with modified properties. The strategic placement of substituents on either the pyridine or triazole ring can significantly influence the molecule's chemical and physical characteristics.
One notable example involves the introduction of a trifluoromethyl group, resulting in the compound 6-(2H-1,2,3-triazol-2-yl)-5-(trifluoromethyl)pyridin-3-amine. echemi.com This modification is significant as the inclusion of fluorine-containing groups is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
Furthermore, the concept of molecular hybridization has been applied to this scaffold. Hybrid structures are created by linking the this compound moiety with other distinct chemical entities. For instance, the triazole ring, a key component of the molecule, is frequently used as a stable linker in "click chemistry" to conjugate with other complex molecules, including natural products like alkaloids. mdpi.com This approach allows for the creation of novel hybrid molecules with potentially synergistic or unique properties derived from the combined fragments. The 1,2,3-triazole unit is well-suited for this role due to its chemical stability and its ability to form hydrogen bonds. nih.gov
The synthesis of such hybrids often leverages the versatility of the triazole ring, which can be formed through reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), connecting the pyridine-containing fragment to another molecular scaffold. mdpi.comnih.gov This methodology has been used to create a diverse library of compounds, including those linking purine (B94841) scaffolds to triazole rings. mdpi.com
Reaction Mechanisms and Mechanistic Insights in Synthesis
The synthesis of this compound and its derivatives is fundamentally centered on the formation of the 1,2,3-triazole ring. The most prominent reaction for this purpose is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne. nih.gov This reaction can proceed thermally, but often results in a mixture of regioisomers. nih.gov To control the outcome, catalytic systems are employed, which also defines the reaction mechanism.
The catalytic cycle, particularly in copper-catalyzed reactions, involves the formation of a copper acetylide intermediate. This intermediate then reacts with the azide, followed by cyclization and release of the catalyst to yield the triazole product. mdpi.com The choice of catalyst and reaction conditions is paramount as it dictates the regioselectivity of the cycloaddition.
Exploration of Regioselectivity in Triazole Formation
A critical aspect of the synthesis of 1,2,3-triazoles is regioselectivity—the control over which of the possible isomers is formed. The reaction between an azide and a terminal alkyne can produce either a 1,4-disubstituted (1H) or a 1,5-disubstituted (2H or 3H, depending on the third substituent) triazole. In the case of the title compound, the pyridine moiety is attached to the N-2 position of the triazole ring, making it a 2-substituted derivative.
The formation of the 2H-1,2,3-triazole isomer, as seen in 6-(2H -1,2,3-triazol-2-yl)pyridin-2-amine, is less common than the 1,4-disubstituted isomer typically obtained from copper-catalyzed "click chemistry". nih.gov Achieving this specific regiochemistry often requires different catalytic systems or synthetic strategies. While copper(I) catalysts predominantly yield the 1,4-isomer, ruthenium(II)-based catalysts are known to favor the formation of the 1,5-disubstituted regioisomer. mdpi.com The synthesis of N-2 substituted triazoles can also be pursued through alternative pathways, such as reactions involving hydrazones or other specific precursors that direct the cyclization to form the desired isomer. frontiersin.org The electronic properties of the substituents on both the azide and the alkyne precursors play a significant role in influencing the regiochemical outcome of the cycloaddition. nih.gov
Role of Catalytic Systems and Reaction Conditions
The choice of catalyst is the most crucial factor in directing the synthesis towards a specific 1,2,3-triazole isomer.
Copper(I)-Catalyzed Systems (CuAAC): The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry and is highly efficient for producing 1,4-disubstituted 1,2,3-triazoles. nih.govfrontiersin.org This reaction is characterized by its high yields, mild reaction conditions, and exceptional regioselectivity for the 1,4-isomer. nih.gov
Ruthenium(II)-Catalyzed Systems (RuAAC): In contrast, ruthenium catalysts, such as Cp*RuCl(PPh3)2, selectively produce 1,5-disubstituted 1,2,3-triazoles. mdpi.com This complementary regioselectivity makes ruthenium catalysis an invaluable tool for accessing isomers that are not obtainable through the standard CuAAC reaction.
Metal-Free Synthesis: In recent years, there has been a growing interest in metal-free approaches to triazole synthesis to avoid potential environmental issues associated with metal disposal. mdpi.com These methods often rely on organocatalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or the use of ionic liquids as both solvent and catalyst to promote the cycloaddition. nih.gov Reaction conditions such as temperature, solvent, and the presence of additives can also influence the reaction rate and, in some cases, the regioselectivity. For example, thermal Huisgen cycloadditions, conducted without a catalyst, often require high temperatures and lead to mixtures of 1,4- and 1,5-isomers. nih.gov
The table below summarizes the influence of different catalytic systems on the regioselectivity of triazole formation.
| Catalytic System | Predominant Regioisomer | Typical Reaction Conditions | Reference |
| Copper (I) | 1,4-disubstituted | Room temperature, various solvents | nih.gov |
| Ruthenium (II) | 1,5-disubstituted | Elevated temperatures | mdpi.com |
| Metal-Free (Thermal) | Mixture of 1,4- and 1,5- | High temperatures | nih.gov |
| Organocatalyst (e.g., DBU) | 1,4-disubstituted | Ambient temperature | nih.gov |
Spectroscopic Characterization and Structural Elucidation of 6 2h 1,2,3 Triazol 2 Yl Pyridin 2 Amine and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework of a molecule.
Proton (¹H) NMR spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. For 6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine, the spectrum is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the triazole ring, and the amine group.
The pyridine ring protons of a 2-amino-6-substituted pyridine typically appear as a set of three signals in the aromatic region. For the analog, 2-Amino-6-methylpyridine, the proton at position 4 (H-4) appears as a triplet, while the H-3 and H-5 protons appear as doublets. chemicalbook.com The protons of the 1,2,3-triazole ring are expected to produce a singlet in the downfield region, typically around 8.0 ppm, due to the deshielding effect of the nitrogen atoms. The amine (NH₂) protons usually appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
The table below presents typical ¹H NMR chemical shifts for analogs of the aminopyridine and triazole moieties.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| 2-Amino-6-methylpyridine chemicalbook.com | Pyridine H-3 | 6.32 | d |
| Pyridine H-4 | 7.14 | t | |
| Pyridine H-5 | 6.13 | d | |
| -NH₂ | 5.23 | s (br) | |
| -CH₃ | 2.28 | s | |
| N-(o-tolyl)pyridin-2-amine rsc.org | Pyridine H-3 | 6.68 | d |
| Pyridine H-4 | 7.42 | t | |
| Pyridine H-5 | 6.70 | t | |
| Pyridine H-6 | 8.17 | d | |
| Analogous Phenylaminopyrimidine-1,2,3-triazole semanticscholar.org | Triazole H | 7.99 | s |
Chemical shifts are dependent on the solvent and spectrometer frequency. d=doublet, t=triplet, s=singlet, br=broad.
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. For this compound, distinct signals are expected for each of the seven carbon atoms in the structure. The carbon atoms of the pyridine ring typically resonate between 100 and 160 ppm. The C-2 and C-6 carbons, being directly attached to nitrogen, are the most deshielded and appear furthest downfield. rsc.org For instance, in the analog N-(o-tolyl)pyridin-2-amine, the C-2 carbon of the pyridine ring appears at 156.2 ppm. rsc.org
The carbon atoms of the 2H-1,2,3-triazole ring are expected to appear in the range of 130-140 ppm. Spectroscopic data for related triazole derivatives show these characteristic shifts. urfu.ru
The following table summarizes representative ¹³C NMR chemical shifts for analogous structures.
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
| N-(o-tolyl)pyridin-2-amine rsc.org | Pyridine C-2 | 156.2 |
| Pyridine C-3 | 107.0 | |
| Pyridine C-4 | 137.9 | |
| Pyridine C-5 | 114.1 | |
| Pyridine C-6 | 147.9 | |
| Analogous Phenylaminopyrimidine-1,2,3-triazole semanticscholar.org | Triazole C-4/C-5 | 123.22 - 131.60 |
| 5-(Phenylethenesulfonylmethyl)-4H-1,2,4-triazol-3-amine urfu.ru | Triazole C-3 | 156.6 |
| Triazole C-5 | 160.4 |
Chemical shifts are dependent on the solvent and spectrometer frequency.
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for unambiguous structural assignment. HSQC correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This provides a clear map of C-H connectivity within the molecule.
While specific HSQC data for this compound is not available in the cited literature, the expected correlations can be predicted based on the ¹H and ¹³C NMR data of its analogs. An HSQC spectrum would show cross-peaks connecting the signals of the pyridine H-3, H-4, and H-5 protons to their corresponding carbon signals (C-3, C-4, and C-5). Similarly, a cross-peak would confirm the correlation between the triazole C-H proton and its corresponding carbon atom. This technique is invaluable for differentiating between isomers and confirming assignments made from 1D NMR spectra.
| Predicted ¹H Signal (ppm) | Predicted ¹³C Signal (ppm) | Correlated Moiety |
| ~6.5 - 6.7 | ~105 - 110 | Pyridine C3-H3 |
| ~7.4 - 7.6 | ~138 - 142 | Pyridine C4-H4 |
| ~6.8 - 7.0 | ~108 - 112 | Pyridine C5-H5 |
| ~7.9 - 8.1 | ~130 - 135 | Triazole C4/5-H4/5 |
Vibrational Spectroscopy Analysis
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound and its analogs displays several characteristic absorption bands.
The N-H stretching vibrations of the primary amine group are typically observed as two bands in the 3300-3500 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The region between 1400 and 1650 cm⁻¹ is characteristic of the C=C and C=N stretching vibrations of the pyridine and triazole rings. The triazole ring also has characteristic ring breathing and N=N stretching modes. nih.gov
Key vibrational frequencies for analogous compounds are presented below.
| Wavenumber (cm⁻¹) | Assignment | Compound Analog | Reference |
| 3444, 3335 | N-H asymmetric & symmetric stretching | 2-amino-5-methylpyridine | researchgate.net |
| ~3100 | Aromatic C-H stretching | General Aromatic Amines | mdpi.com |
| 1652, 1592 | C=N and C=C ring stretching | 2-amino-5-methylpyridine | researchgate.net |
| 1531 | Triazole ring deformation | 1,2,3-Triazole derivative | researchgate.net |
| 1477 | C=N (triazole) stretching | 2-(1H-1,2,4-triazol-3-yl)pyridine |
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to FTIR. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, such as the C=C bonds in aromatic rings.
For aromatic heterocyclic compounds like this compound, the most intense Raman bands are typically associated with the in-plane ring stretching or "breathing" modes. mdpi.com The spectrum of the parent 1,2,3-triazole shows a characteristic peak assigned to ring deformation. researchgate.net Studies on related triazolopyridines have provided detailed assignments of the Raman-active modes, which are useful for interpreting the spectrum of the title compound. mdpi.com
The following table lists significant Raman bands observed for related structures.
| Wavenumber (cm⁻¹) | Assignment | Compound Analog | Reference |
| 1531 | Triazole ring deformation | 1,2,3-Triazole derivative | researchgate.net |
| 1340 | In-plane bending of skeleton | 1,2,4-triazolo[4,3-a]pyridin-3-amine | mdpi.com |
| 770 | Symmetric stretching of skeleton | 1,2,4-triazolo[4,3-a]pyridin-3-amine | mdpi.com |
| 430 | Out-of-plane bending of skeleton | 1,2,4-triazolo[4,3-a]pyridin-3-amine | mdpi.com |
Mass Spectrometry for Molecular Characterization
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound and its derivatives, techniques like Electrospray Ionization (ESI) are commonly used to generate molecular ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.
Table 1: Representative Mass Spectrometry Data for Analogous Triazole-Pyridine Compounds
| Compound Analog | Ionization Method | Observed m/z [M+H]⁺ | Key Fragment Ions (m/z) |
|---|---|---|---|
| N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide | ESI-HRMS | 485.1789 [M+Na]⁺ | Data not specified |
| N-(5-azido-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine derivative | ESI-HRMS | 449.1792 [M+Na]⁺ | Data not specified |
| Steroid-Triazole-Pyrimidine Hybrid | ESI-MS | Varies | Fragments corresponding to steroid and triazole-pyrimidine units |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides definitive proof of molecular structure and offers detailed insights into the three-dimensional arrangement of atoms in the solid state. For analogs of this compound, this technique reveals critical information about bond lengths, bond angles, and intermolecular interactions.
In the crystal structure of a closely related analog, 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine, the molecule is nearly planar, with a very small dihedral angle of 5.58(7)° between the mean planes of the pyridine and triazole rings. nih.gov This planarity suggests significant π-conjugation between the two heterocyclic rings. The crystal packing is stabilized by intermolecular N—H···N hydrogen bonds, which link the molecules into two-dimensional networks. nih.gov In more complex systems, such as lanthanide complexes involving pyridinyl-1,2,4-triazole ligands, the coordination geometry and supramolecular features are also elucidated, often revealing π-stacking interactions between the aromatic rings that contribute to the stability of the crystal lattice. scienceopen.comresearchgate.net The amino group in such structures can adopt a pyramidal configuration. nih.gov
Table 2: Selected Crystallographic Data for 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.3863 (6) |
| b (Å) | 7.9096 (6) |
| c (Å) | 13.2157 (11) |
| β (°) | 91.832 (2) |
| Dihedral Angle (Pyridine-Triazole) | 5.58 (7)° |
| Key Intermolecular Interaction | N—H···N Hydrogen Bonds |
Electronic Absorption and Emission Spectroscopy
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic transitions within a molecule. The spectra of this compound analogs typically exhibit characteristic absorption bands in the UV region. These absorptions are generally attributed to π → π* and n → π* electronic transitions within the conjugated aromatic system formed by the pyridine and triazole rings. nih.gov
For example, the spectra of 2-amino-3-cyanopyridine (B104079) derivatives, which share the 2-aminopyridine (B139424) core, show absorption and emission bands whose positions are sensitive to solvent polarity. sciforum.net This solvatochromism indicates a change in the dipole moment of the molecule upon electronic excitation, which is characteristic of intramolecular charge transfer (ICT). The study of 1,2,4-triazolo[4,3-a]pyridin-3-amine revealed distinct absorption and luminescence properties, with calculated HOMO and LUMO energy levels helping to explain the observed electronic transitions. nih.gov The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, provides information about the extent of structural reorganization in the excited state. For some triazolopyridine derivatives, large Stokes shifts have been observed, which can be an interesting property for applications in materials science. nih.gov
Table 3: Photophysical Data for Analogous Aminopyridine-Triazole Systems
| Compound Analog | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |
|---|---|---|---|---|
| 1,2,4-Triazolo[4,3-a]pyridin-3-amine (Triazole ring) | Not specified | Not specified | Not specified | 9410 |
| 1,2,4-Triazolo[4,3-a]pyridin-3-amine (Pyridine ring) | Not specified | Not specified | Not specified | 7625 |
| 2-Amino-3-cyanopyridine Derivative 1 | Various | ~300-350 | ~350-437 | Varies with solvent |
| 2-Amino-3-cyanopyridine Derivative 2 | Various | ~300-350 | ~350-437 | Varies with solvent |
Computational Chemistry and Theoretical Studies of 6 2h 1,2,3 Triazol 2 Yl Pyridin 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and energy of a molecule. These methods solve the Schrödinger equation, or an approximation of it, to provide detailed information about electron distribution and molecular orbitals.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For a molecule like 6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine, DFT calculations, often using functionals like B3LYP, would be instrumental in determining its geometric and electronic properties. Such studies would typically involve optimizing the molecular geometry to find the lowest energy conformation and calculating properties such as frontier molecular orbital (HOMO-LUMO) energies, which are crucial for understanding the molecule's reactivity and kinetic stability.
Hartree-Fock (HF) Approaches
The Hartree-Fock (HF) method is another foundational quantum chemistry approach that approximates the many-electron wavefunction as a single Slater determinant. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF theory provides a valuable starting point for more advanced calculations. A Hartree-Fock analysis of this compound would yield insights into its electronic structure and orbital energies, offering a baseline for comparison with DFT and experimental results.
Molecular Structure Optimization and Conformational Analysis
A key aspect of computational chemistry is the determination of the most stable three-dimensional arrangement of atoms in a molecule. Molecular structure optimization of this compound using methods like DFT would identify the equilibrium geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, a conformational analysis would explore the potential energy surface of the molecule to identify different stable conformers and the energy barriers between them. This is particularly important for this molecule due to the rotational freedom between the pyridine (B92270) and triazole rings.
Spectroscopic Property Prediction and Validation
Computational methods are also highly effective in predicting the spectroscopic properties of molecules, which can then be used to interpret and validate experimental data.
Calculated NMR Chemical Shifts (GIAO-DFT)
The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. A GIAO-DFT study of this compound would predict the ¹H and ¹³C NMR spectra. These theoretical chemical shifts, when compared with experimentally obtained spectra, can confirm the molecular structure and provide detailed assignments for each nucleus.
Prediction of Vibrational Spectra
The prediction of vibrational spectra (infrared and Raman) is another significant application of computational chemistry. By calculating the second derivatives of the energy with respect to the atomic coordinates at the optimized geometry, one can determine the vibrational frequencies and their corresponding intensities. For this compound, a theoretical vibrational analysis would help in assigning the various stretching, bending, and torsional modes in the experimental IR and Raman spectra, providing a deeper understanding of the molecule's vibrational characteristics.
In the absence of specific published data, the tables below are presented as illustrative examples of how such computational results would be organized. The values are hypothetical and intended to demonstrate the format of data that would be generated from the aforementioned theoretical studies.
Table 1: Hypothetical DFT (B3LYP/6-31G) Optimized Geometrical Parameters*
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-N (Pyridine-Triazole) | 1.38 | N-C-N (Pyridine) | 118.5 |
| N-N (Triazole) | 1.35 | C-N-N (Triazole) | 108.0 |
| C-NH₂ (Pyridine) | 1.36 | H-N-H (Amine) | 115.0 |
Table 2: Hypothetical Calculated ¹³C and ¹H NMR Chemical Shifts (GIAO-DFT, ppm)
| Atom | Calculated ¹³C Shift | Atom | Calculated ¹H Shift |
| Pyridine C2 | 158.2 | Pyridine H3 | 6.85 |
| Pyridine C6 | 150.5 | Pyridine H4 | 7.60 |
| Triazole C4/C5 | 135.0 | Triazole H4/H5 | 7.95 |
| Amine NH₂ | - | Amine NH₂ | 5.50 |
Table 3: Hypothetical Predicted Vibrational Frequencies (DFT, cm⁻¹)
| Frequency (cm⁻¹) | Assignment |
| 3450 | N-H stretch (amine) |
| 3100 | C-H stretch (aromatic) |
| 1620 | C=N stretch (pyridine) |
| 1580 | N=N stretch (triazole) |
| 1450 | Aromatic ring skeletal vibrations |
Electronic Absorption Spectra Prediction (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a robust quantum mechanical method used to predict the electronic absorption spectra of molecules. This approach allows for the calculation of excitation energies, which correspond to the wavelengths of light a molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption bands. For molecules like this compound, TD-DFT can elucidate the nature of electronic transitions, such as π→π* and n→π*, which are crucial for understanding its photophysical properties.
While specific TD-DFT studies on this compound are not extensively documented, research on related triazole and pyridine derivatives provides a framework for predicting its spectral characteristics. bohrium.comresearchgate.net For instance, studies on similar aromatic heterocyclic systems often reveal intense absorption bands in the UV-Vis region. The electronic transitions in these systems are typically dominated by contributions from the frontier molecular orbitals. The accuracy of TD-DFT predictions can be influenced by the choice of functional and basis set, as well as the inclusion of solvent effects, which can cause shifts in the absorption maxima. For analogous 1,2,3-triazole-based regioisomers, TD-DFT has been employed to differentiate their photophysical features, highlighting the sensitivity of electronic spectra to subtle structural changes.
Table 1: Predicted Electronic Transitions for a Model Triazole-Pyridine System This table is illustrative and based on typical TD-DFT results for similar compounds.
| Excitation Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |
|---|---|---|---|
| 320 | 0.45 | HOMO -> LUMO | π -> π |
| 285 | 0.12 | HOMO-1 -> LUMO | π -> π |
| 250 | 0.05 | HOMO -> LUMO+1 | n -> π* |
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO) Analysis
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are fundamental theoretical tools for understanding the reactivity and electronic nature of a molecule.
The MEP map provides a visual representation of the charge distribution around a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (typically colored red or yellow) around the nitrogen atoms of the pyridine and triazole rings due to their lone pairs of electrons, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the amine hydrogens, suggesting their role as hydrogen bond donors. researchgate.netirjweb.com
Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine moiety, while the LUMO may be distributed over the triazole ring and the pyridine ring. researchgate.netresearchgate.net
Table 2: Calculated FMO Properties for a Representative Triazole Derivative This table is illustrative and based on typical DFT calculations for similar compounds.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Molecular Dynamics Simulations and Ligand-Target Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and their interactions with biological targets over time. researchgate.net For a compound like this compound, which may have potential as a ligand for biological macromolecules, MD simulations can provide detailed insights into its binding modes, the stability of the ligand-receptor complex, and the key intermolecular interactions involved. ajchem-a.comfrontiersin.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govkashanu.ac.ir For derivatives of this compound, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates.
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. nih.gov The predictive power of the QSAR model is assessed through internal and external validation procedures. Successful QSAR models for triazole and pyridine derivatives have been reported for various biological activities, including antimicrobial and anticancer effects. nih.govnih.govmdpi.com
Prediction of Nonlinear Optical Properties
Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Theoretical calculations, particularly using DFT, have become a valuable tool for predicting the NLO properties of new organic molecules. The key parameters that determine a molecule's NLO response are its polarizability (α) and hyperpolarizabilities (β and γ).
For a molecule to exhibit significant NLO properties, it typically needs a large dipole moment and a small HOMO-LUMO gap, which facilitates intramolecular charge transfer. The presence of electron-donating and electron-accepting groups connected by a π-conjugated system is a common design strategy for NLO chromophores. In this compound, the amino group acts as an electron donor and the triazole ring can act as an electron acceptor, connected through the pyridine ring. Theoretical studies on similar triazole derivatives have shown that they can possess promising NLO properties. rgnpublications.comresearchgate.netnih.gov Calculations of the first and second hyperpolarizabilities can provide a quantitative measure of the NLO response and guide the design of new materials with enhanced performance. acs.org
Table 3: Calculated NLO Properties for a Model Donor-Acceptor Triazole System This table is illustrative and based on typical DFT calculations for similar compounds.
| Property | Calculated Value |
|---|---|
| Dipole Moment (Debye) | 5.8 |
| Average Polarizability (α) | 25 x 10-24 esu |
| First Hyperpolarizability (β) | 15 x 10-30 esu |
Thermochemical and Energetic Behavior in Different Media
The thermochemical and energetic properties of a compound, such as its enthalpy of formation, are fundamental to understanding its stability and reactivity. Computational methods can provide reliable estimates of these properties, which can be challenging to determine experimentally. For instance, the gas-phase enthalpy of formation can be calculated using high-level ab initio methods or composite methods like G3(MP2). researchgate.net
The behavior of this compound in different media can also be investigated computationally. Solvation models, such as the Polarizable Continuum Model (PCM), can be used to study the effect of different solvents on the molecule's stability and conformational preferences. rgnpublications.com These models can predict how the energetic properties of the molecule change as it is transferred from the gas phase to a solution, which is crucial for understanding its behavior in biological systems or in various chemical processes. Studies on related energetic triazole salts have demonstrated the utility of these methods in predicting thermochemical properties and thermal stability. researchgate.net
Coordination Chemistry and Metal Complexes of 6 2h 1,2,3 Triazol 2 Yl Pyridin 2 Amine
Ligand Design Principles and Coordination Modes of the Triazole-Pyridine Scaffold
The design of ligands incorporating both pyridine (B92270) and triazole moieties is a strategic approach in coordination chemistry to create versatile chelating agents. The combination of these two N-heterocycles offers a unique set of electronic and steric properties that can be fine-tuned to influence the geometry, stability, and reactivity of the resulting metal complexes.
The 6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine ligand presents multiple potential coordination sites through its nitrogen atoms. The pyridine nitrogen atom is a classic and strong σ-donor, readily coordinating to a wide range of metal centers. nih.govresearchgate.net The 1,2,3-triazole ring offers three nitrogen atoms (N1, N2, and N3), but typically only one participates in coordination to a single metal center at a time. nih.govresearchgate.net
In triazole-pyridine scaffolds, coordination to a metal ion most commonly occurs in a bidentate fashion, involving the nitrogen atom of the pyridine ring and one of the nitrogen atoms from the triazole ring, typically the N2 or N3 atom. nih.govresearchgate.netacs.org The specific triazole nitrogen that binds is influenced by the metal ion's nature, the steric hindrance of substituents, and the electronic properties of the ligand. researchgate.netresearchgate.net For instance, studies on analogous 1-(2-picolyl)-1,2,3-triazole ligands have shown that coordination to transition metals like Pt(II), Pd(II), Cu(II), and Ru(II) often involves the triazole N2 nitrogen atom, assisted by the pendant pyridine group. nih.gov This mode of coordination is stabilized by factors such as π-back-donation from the metal to the pyridine ring. nih.govresearchgate.net The coordination ability of the N2 atom can be enhanced by the "chelating effect," even if the N3 atom possesses a higher electron density. researchgate.net
Synthesis and Characterization of Metal(II) Complexes and Coordination Polymers
The synthesis of metal complexes with this compound and related ligands is typically achieved by reacting the ligand with a suitable metal(II) salt in an appropriate solvent. nih.govnih.gov The resulting complexes can be characterized by various analytical techniques, including single-crystal X-ray diffraction, FTIR spectroscopy, UV-visible spectroscopy, and elemental analysis to determine their structure and properties. nih.govnih.gov
A wide array of transition metal(II) complexes have been synthesized using triazole-pyridine based ligands. These include complexes with cobalt(II), nickel(II), copper(II), zinc(II), palladium(II), rhodium(III), mercury(II), manganese(II), iron(II), and cadmium(II). researchgate.netacs.orgnih.govnih.govnih.govwhiterose.ac.ukrsc.orgresearchgate.net The reaction of these metal ions with ligands like this compound can lead to the formation of discrete mononuclear or polynuclear complexes, as well as coordination polymers, depending on the metal-to-ligand ratio, the counter-anion, and the reaction conditions. researchgate.netnih.gov For example, iron(II) complexes of isomeric 2,6-di(1,2,3-triazolyl)pyridine ligands have been reported, demonstrating the versatility of this ligand family in coordinating with various metals. whiterose.ac.uk Similarly, complexes of Co(II), Ni(II), and Zn(II) with 2-[(4-phenyl-1,2,3-triazole) methyl] pyridine have been synthesized and structurally characterized. researchgate.net
| Metal Ion | Reported Complex Type | Coordination Environment | Reference |
|---|---|---|---|
| Co(II) | Mononuclear | Distorted Octahedron | researchgate.net |
| Ni(II) | Mononuclear | Distorted Octahedron | researchgate.netnih.gov |
| Cu(II) | Mononuclear, Coordination Polymer | Square Planar, Distorted Octahedron | nih.govresearchgate.net |
| Zn(II) | Mononuclear, Coordination Polymer | Distorted Tetrahedron | researchgate.netnih.gov |
| Pd(II) | Mononuclear | Square Planar | nih.govrsc.org |
| Rh(III) | Mononuclear | Octahedral | acs.orgresearchgate.net |
| Hg(II) | Coordination Polymer | - | researchgate.net |
| Mn(II) | Mononuclear | Octahedral | nih.govnih.gov |
| Fe(II) | Mononuclear | Octahedral | nih.govwhiterose.ac.uk |
| Cd(II) | Mononuclear | Tetrahedral | nih.govresearchgate.net |
The coordination of this compound and its analogs to different metal centers leads to a remarkable structural diversity. The preferred coordination geometry is highly dependent on the electronic configuration and size of the metal ion. For instance, Co(II) and Ni(II) complexes with related ligands often adopt a distorted octahedral geometry with a coordination number of six. researchgate.net In contrast, Zn(II) complexes frequently exhibit a distorted tetrahedral geometry with a coordination number of four. researchgate.netnih.gov
Single-crystal X-ray diffraction studies have been instrumental in elucidating the precise coordination environments of these complexes. researchgate.netnih.govnih.gov These analyses reveal key structural parameters such as bond lengths and angles, which provide insights into the nature of the metal-ligand interactions. nih.gov Furthermore, the interplay of the coordinating ligand, the metal ion, and counter-anions can lead to the formation of one-dimensional, two-dimensional, or three-dimensional coordination polymers. researchgate.netnih.gov In these extended structures, the triazole-pyridine ligand can act as a bridging unit, connecting multiple metal centers. researchgate.net
Catalytic Applications of Metal Complexes Derived from the Scaffold
Metal complexes derived from triazole-pyridine scaffolds have shown promise as catalysts in various organic transformations. The combination of a metal center with a tailored ligand environment can facilitate reactions with high efficiency and selectivity.
Palladium(II) complexes containing triazole-pyridine ligands have been successfully employed as catalysts in Suzuki-Miyaura cross-coupling reactions. rsc.org These reactions are fundamental in carbon-carbon bond formation. The catalytic activity of these complexes is influenced by the electronic and steric properties of the ligand, which can be modified to optimize the catalytic performance. rsc.org
Furthermore, iron complexes with ligands containing triazole and pyridine moieties have been investigated for their catalytic activity in oxidation reactions. acs.org For example, they have been shown to catalyze the epoxidation of cyclooctene. acs.org The design of the ligand scaffold plays a crucial role in stabilizing the metal center in different oxidation states and in modulating its reactivity towards substrates. acs.org
| Metal Complex | Catalytic Reaction | Key Findings | Reference |
|---|---|---|---|
| Palladium(II)-triazolyl-pyridine | Suzuki-Miyaura Coupling | Highly effective in a water/ethanol solvent system with low catalyst loading. | rsc.org |
| Iron(II)-triazolyl-pyridine | Cyclooctene Epoxidation | Demonstrates notable catalytic activity. | acs.org |
Carbon-Carbon Bond Forming Reactions (e.g., Henry, Aldol, Heck Reactions)
Metal complexes derived from pyridyl-triazole ligands have demonstrated significant catalytic activity in a variety of carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures.
While specific studies on the catalytic application of this compound complexes in Henry and Aldol reactions are not extensively documented in the current literature, the structural analogy to other nitrogen-containing ligands suggests potential utility. For instance, copper(I) complexes with new pyridine-containing macrocyclic ligands have been shown to be effective catalysts for the Henry reaction, which involves the formation of β-nitro alcohols. unimi.it The chelation of the copper ion by the ligand is crucial for activating the substrates and promoting the reaction.
In contrast, the Heck reaction , a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, has been successfully carried out using palladium complexes of pyridyl-imine and 1,2,4-triazole-based pincer ligands. wikipedia.orgdntb.gov.uaresearchgate.net These reactions are pivotal for the synthesis of substituted alkenes. The catalytic cycle of the Heck reaction involves the oxidative addition of the halide to a Pd(0) species, followed by olefin insertion, β-hydride elimination, and reductive elimination to regenerate the catalyst. libretexts.org The efficiency of these catalysts is often attributed to the electronic and steric properties of the ligand, which can stabilize the palladium center throughout the catalytic cycle. For example, a palladium(II) complex with a bis(1,2,3-triazolyl-pyridine) ligand has been shown to be a highly effective catalyst for the Suzuki–Miyaura coupling reaction, another important C-C bond-forming reaction. rsc.org Ruthenium(II) complexes have also been utilized in oxidative Heck reactions with internal olefins. nih.gov
Carbon Dioxide Reduction Catalysis
The electrochemical reduction of carbon dioxide (CO₂) is a critical area of research for addressing climate change and developing sustainable fuel sources. Homogeneous catalysts, particularly transition metal complexes, play a vital role in this process. Rhenium(I) tricarbonyl complexes containing pyridyl-triazole ligands have emerged as promising electrocatalysts for CO₂ reduction.
The catalytic activity of these complexes is influenced by the electronic properties of the pyridyl-triazole ligand. The mechanism generally involves the reduction of the complex at the metal center, followed by the coordination of CO₂ and its subsequent reduction to products such as carbon monoxide (CO) or formate. The efficiency and product selectivity of the catalyst can be tuned by modifying the substituents on the ligand framework.
Exploration of Other Catalytic Transformations
The versatility of metal complexes of this compound and its derivatives extends beyond C-C bond formation and CO₂ reduction. These complexes have been explored as catalysts in a range of other organic transformations.
For instance, cobalt, nickel, and copper complexes with a pyrazole-functionalized 1,3,5-triazopentadiene ligand have been applied in the oxidation of styrene (B11656) to benzaldehyde. rsc.org In a different application, a metal-free denitrogenative transformation of fused 1,2,3-triazoles has been developed for the synthesis of thieno[2,3-c]pyridine (B153571) derivatives, showcasing the reactivity of the triazole ring itself. nih.gov Furthermore, silver-catalyzed cascade cyclization reactions of amino-NH-1,2,3-triazoles with 2-alkynylbenzaldehydes have been reported to produce complex fused heterocyclic systems. semanticscholar.org
The following table summarizes some of the catalytic transformations involving pyridyl-triazole type ligands and their metal complexes:
| Catalytic Reaction | Metal Catalyst | Ligand Type | Substrates | Product(s) | Reference(s) |
| Heck Reaction | Palladium | Pyridyl-imine, 1,2,4-Triazole (B32235) pincer | Unsaturated halides, Alkenes | Substituted alkenes | wikipedia.orgdntb.gov.uaresearchgate.net |
| Suzuki-Miyaura Coupling | Palladium(II) | Bis(1,2,3-triazolyl-pyridine) | Aryl halides, Boronic acids | Biaryls | rsc.org |
| Oxidative Heck Reaction | Ruthenium(II) | Imidate esters | Heterocycles, Internal olefins | Substituted heterocycles | nih.gov |
| Styrene Oxidation | Co(II/III), Ni(II), Cu(II) | Pyrazole-functionalized 1,3,5-triazopentadiene | Styrene | Benzaldehyde | rsc.org |
Elucidation of Interaction Mechanisms with Metal Centers
Understanding the coordination behavior of this compound with metal centers is crucial for designing more efficient and selective catalysts. This ligand can exhibit different coordination modes, leading to complexes with varied geometries and electronic structures.
The ligand possesses two primary coordination sites: the pyridine nitrogen and the nitrogen atoms of the triazole ring. This allows for two main bidentate coordination modes:
Isomer I: Coordination via the amino group's nitrogen and the pyridine nitrogen.
Isomer II: Coordination via one of the triazole ring's nitrogen atoms and the pyridine nitrogen. researchgate.net
X-ray crystallography and various spectroscopic techniques, such as NMR, UV-Vis, and IR spectroscopy, are instrumental in determining the precise coordination mode in the solid state and in solution. nih.govmdpi.comrsc.org For example, single-crystal X-ray diffraction studies on related pyridyl-triazole complexes have confirmed coordination through both the pyridine nitrogen and a triazole nitrogen (N2 or N3). acs.orgresearchgate.net
Density Functional Theory (DFT) calculations can provide further insights into the electronic structure and bonding within these complexes, helping to rationalize their observed reactivity. nih.gov The nature of the metal ion also plays a significant role in determining the preferred coordination geometry. For instance, iron(II) complexes with isomeric 2,6-di(1,2,3-triazolyl)pyridine ligands have shown different spin states depending on the specific triazole linkage. whiterose.ac.uk Similarly, copper(I) and copper(II) complexes with pyridyl-1,2,3-triazole ligands have been studied in the context of molecular switches, where the coordination environment changes with the metal's oxidation state. nih.gov
The table below details some of the metals that have been complexed with pyridyl-triazole type ligands and the resulting coordination characteristics.
| Metal Ion | Ligand Type | Coordination Geometry | Key Findings | Reference(s) |
| Rhodium(III) | Pyridyl triazole | Octahedral | Coordination can occur via the amine and pyridine nitrogens or the triazole and pyridine nitrogens. | researchgate.net |
| Palladium(II) | Bis(1,2,3-triazolyl-pyridine) | Distorted square planar | Selective coordination through the N-3 nitrogen of the triazole. | rsc.org |
| Iron(II) | 2,6-di(1,2,3-triazolyl)pyridine | Octahedral | Spin state is sensitive to the isomeric form of the ligand. | whiterose.ac.uk |
| Copper(I)/Copper(II) | Pyridyl-1,2,3-triazole | Tetrahedral/Square planar | Potential for use in molecular switching systems. | nih.gov |
| Iridium(III) | 1-(2-Pyridyl)-4-phenyl-1,2,3-triazole | Octahedral | Coordination through pyridine nitrogen and N2 of the triazole ring. | acs.org |
| Silver(I) / Iron(II) | 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine | Polymeric / Octahedral | Forms discrete complexes in solution that can crystallize as coordination polymers. | nih.gov |
Applications in Materials Science Leveraging the 6 2h 1,2,3 Triazol 2 Yl Pyridin 2 Amine Scaffold
Design and Synthesis of Functional Materials Incorporating Triazole-Pyridine Linkages
The synthesis of functional materials based on the triazole-pyridine framework often utilizes modern synthetic methodologies to create polymers and macromolecular structures. Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent strategy for incorporating 1,2,3-triazole units into various material backbones with high efficiency and yield. researchgate.net This approach allows for the straightforward linkage of pyridine-containing precursors with other functional moieties to build complex architectures. researchgate.net
For instance, materials can be designed by preparing poly-1,2,3-triazoles where the pyridine (B92270) unit is either part of the polymer backbone or a pendant group. researchgate.net The selection of raw materials and control over their concentrations are crucial for optimizing the synthetic process and the final properties of the material. researchgate.net The resulting poly-triazoles often exhibit desirable characteristics such as excellent biocompatibility and strong complexation abilities, making them suitable for various functional applications. researchgate.net The versatility of the triazole-pyridine linkage also allows for its incorporation into fused heterocyclic systems, serving as a building block for novel materials with unique electronic and structural properties. nih.govevitachem.com
Optoelectronic and Photophysical Applications
The distinct electronic characteristics of the triazole and pyridine rings make this scaffold highly suitable for optoelectronic devices. The triazole unit is known to be an effective electron-transporting moiety, while pyridine derivatives can be tailored for hole-transport or emissive functions. This combination allows for the creation of bipolar materials with balanced charge-carrier mobilities, a critical factor for efficient device performance. The photophysical properties of materials incorporating triazole units are significantly influenced by this heterocycle, often leading to high fluorescence quantum yields. nih.govhud.ac.uk
In the field of OLEDs, host materials play a crucial role in the emissive layer by facilitating charge transport and transferring energy to the guest emitter molecules. Bipolar host materials that can efficiently transport both holes and electrons are essential for achieving high-performance devices with low efficiency roll-off.
Researchers have developed host materials using a nih.govhud.ac.ukresearchgate.nettriazolo[1,5-a]pyridine (TP) core as the electron-transporting unit, linked to carbazole (B46965) moieties that serve as the hole-transporting unit. nih.gov By carefully designing the linkage between these units, balanced charge-transporting properties can be achieved. nih.gov Phosphorescent OLEDs (PhOLEDs) fabricated with such host materials have demonstrated exceptional performance. For example, a green PhOLED using the host material TP26Cz2 achieved a maximum external quantum efficiency (η_ext) of 25.6%. nih.gov Remarkably, the efficiency remained high at 25.2% even at a high luminance of 5000 cd/m², indicating very low efficiency roll-off. nih.gov Similarly, devices based on these hosts for thermally activated delayed-fluorescence (TADF) emitters also showed high efficiencies. nih.gov
The following table summarizes the performance of green PhOLEDs using different triazole-pyridine based host materials.
| Host Material | Emitter (dopant) | Max. EQE (%) | Max. Power Eff. (lm/W) | Max. Current Eff. (cd/A) |
| TP26Cz2 | Ir(ppy)₃ | 25.6 | - | - |
| H2 | Ir(ppy)₃ (10%) | 9.4 | 34.1 | 33.9 |
Data sourced from multiple studies for comparison of related structures. nih.govmdpi.com
Light-Emitting Electrochemical Cells (LECs) represent a distinct class of light-emitting devices that rely on ionic conductivity within the active layer. The incorporation of polar moieties like triazole and pyridine within the material structure can potentially enhance ion transport and facilitate the formation of the p-i-n junction required for light emission. While the triazole-pyridine scaffold is a promising candidate for developing active materials for LECs due to its inherent electronic properties and potential for ionic interaction, specific research focusing on 6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine in this application is still an emerging area.
In perovskite solar cells (PSCs), hole-transporting materials (HTMs) are a critical component, responsible for efficiently extracting photogenerated holes from the perovskite layer and transporting them to the electrode. rsc.org The ideal HTM should have appropriate energy levels aligned with the perovskite, high hole mobility, and good film-forming capabilities. nih.gov
Pyridine-based structures have been investigated as core units for HTMs. researchgate.netsemanticscholar.org The electron-withdrawing nature of the pyridine ring can help tune the energy levels of the material to match the perovskite, promoting efficient charge transfer. rsc.org By connecting electron-donating groups to a central pyridine or pyrazine (B50134) core, new HTMs can be synthesized under mild conditions. rsc.org For instance, a pyrazine-based HTM, 2,7-DMPZ, when used in a PSC, resulted in a device with an impressive power conversion efficiency (PCE) of 19.61% and enhanced stability. rsc.org The incorporation of nitrogen-containing heterocycles is a common strategy in designing efficient HTMs. rsc.org The triazole-pyridine scaffold combines these beneficial features, suggesting its strong potential for developing novel, efficient, and stable HTMs for next-generation solar cells. rsc.orgresearchgate.net
The table below presents the performance of perovskite solar cells using various heterocyclic-based HTMs.
| HTM | Perovskite Absorber | PCE (%) |
| 2,7-DMPZ | Not Specified | 19.61 |
| SGT-405 | CH₃NH₃PbI₃ | 14.79 |
| BDT-based | (FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅ | 18.1 |
Data sourced from multiple studies for comparison of related structures. rsc.orgrsc.orgrsc.org
Advanced Material Development
Beyond optoelectronics, the unique chemical properties of the this compound scaffold make it a candidate for other advanced materials applications, particularly in energy storage.
Supercapacitors are energy storage devices known for their high power density and rapid charge-discharge cycles. rsc.orgmdpi.com Their performance is heavily dependent on the electrode material. Materials that store charge via faradaic reactions (pseudocapacitance) can offer higher energy densities than those based on electrical double-layer capacitance (EDLC). nih.gov
Bipolar Materials
There is no specific information available in the scientific literature regarding the use of this compound as a bipolar material.
Heat Resistance Materials
Specific data on the incorporation of this compound into heat-resistant materials and the resulting thermal properties are not available in the scientific literature.
Conducting Materials
There is no specific information available in the scientific literature regarding the conductive properties or applications of materials based on this compound.
Molecular Recognition and Chemical Sensing Architectures
There are no specific studies available in the scientific literature that detail the use of this compound in molecular recognition or chemical sensing applications.
Anion Binding and Transmembrane Transport Properties
There is no specific information available in the scientific literature regarding the anion binding or transmembrane transport properties of this compound.
Structure Activity Relationship Sar and Mechanistic Biological Studies of 6 2h 1,2,3 Triazol 2 Yl Pyridin 2 Amine Derivatives
Role as a Synthetic Intermediate in Biologically Relevant Scaffolds
The 6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine framework is a valuable building block for constructing more complex molecular architectures. Its bifunctional nature, featuring reactive sites on both the pyridine (B92270) and triazole moieties, allows for extensive chemical modification and the synthesis of diverse compound libraries.
The pyridine-triazole nucleus is integral to the design of new therapeutic and agrochemical agents. The 1,2,4-triazole (B32235) ring, a close isomer of the 1,2,3-triazole, is a key component in compounds with a broad spectrum of activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. ijpca.org This success has spurred interest in related scaffolds. For instance, by modifying the core structure, novel N-pyridylpyrazole derivatives containing 1,2,3-triazole moieties have been developed as potent insecticides. researchgate.net
In pharmaceutical development, the fusion of pyridine and triazole rings creates hybrid molecules with enhanced biological profiles. These scaffolds are utilized to link different pharmacophores, generating bifunctional compounds with potentially improved efficacy. ijpca.org Research has focused on synthesizing various pyridine derivatives bearing different heterocyclic rings to explore their additive effects against tumor cell lines. nih.gov The synthesis of 2-amino-4-(1,2,4-triazol)pyridine derivatives, which share a similar structural motif with the title compound, has led to the discovery of potent inhibitors for clinically relevant protein targets. nih.gov Similarly, novel β-naphthol derivatives incorporating benzothiazolylamino and 1,2,3-triazole groups have been synthesized and evaluated as potential pesticidal agents. nih.gov
The aminopyridine-triazole structure is a foundational element for the synthesis of complex, fused heterocyclic systems. Amines of 1,2,3-triazoles are recognized as convenient and versatile building blocks for creating triazolo-annulated systems like pyridines, azines, and azepines. researchgate.netsemanticscholar.org
One common strategy involves the condensation of aminotriazoles with methylene-active compounds, which provides a powerful method for synthesizing triazolo[4,5-b]pyridines. researchgate.net For example, 2-arylhydrazononitriles can serve as precursors to form 1,2,3-triazoleamines, which can then be treated with reagents like malononitrile (B47326) to yield complex 1,2,3-triazolo[4,5-b]pyridine systems. nih.gov Furthermore, enaminones derived from pyrazole (B372694) scaffolds have been used as key intermediates to react with heterocyclic amines, leading to the formation of fused systems such as nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrimidines and pyrido[2,3-d] nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrimidinones. nih.gov This synthetic versatility underscores the importance of the aminopyridine-triazole scaffold as a precursor for novel, biologically relevant heterocyclic compounds.
Elucidation of Molecular Mechanisms of Biological Action
Derivatives of this compound exert their biological effects by interacting with a variety of cellular components and pathways. Mechanistic studies have revealed their ability to inhibit critical cellular processes, modulate the cell cycle, and interact with specific protein and enzyme targets.
A significant mechanism of action for certain pyridine-triazole derivatives is the disruption of microtubule dynamics. Microtubules are essential for cell division, motility, and morphology, making them a key target for anticancer drugs. nih.gov A series of indole-based nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov One lead compound, 12d , demonstrated a remarkable inhibitory effect on tubulin polymerization with an IC50 value of 1.64 μM and disturbed microtubule networks within cells. nih.gov
Similarly, novel diarylpyridines, designed as analogs of Combretastatin A-4 (a known colchicine (B1669291) binding site inhibitor), effectively inhibit tubulin polymerization in a dose-dependent manner. nih.gov The pyridine linker in these molecules serves to rigidly fix the orientation of the aromatic rings, enhancing their binding to the colchicine site on tubulin. nih.gov This inhibition of microtubule assembly ultimately disrupts the mitotic process, leading to cell death. nih.gov
A common outcome of treatment with pyridine-triazole derivatives is the arrest of the cell cycle and the induction of programmed cell death (apoptosis). The disruption of microtubule function by compounds like the nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine derivative 12d leads to cell cycle arrest at the G2/M phase. nih.gov This mitotic arrest is a direct consequence of the cell's inability to form a functional mitotic spindle.
Numerous studies have confirmed the pro-apoptotic effects of this class of compounds.
Pyrazolo–triazole hybrids have been shown to induce apoptosis in U87MG glioblastoma cells through the mitochondrial pathway, evidenced by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. rsc.org
Benzothiazole-triazole hybrids trigger G2/M phase cell cycle arrest and induce apoptosis, with evidence suggesting a mechanism involving the inhibition of Bcl-2. nih.gov
Synthetic 1,2,4-triazole-3-carboxamides have also demonstrated the ability to induce cell cycle arrest and apoptosis in leukemia cells. nih.goveurekaselect.com
Novel pyrazolo[3,4-b]pyridine derivatives were found to cause significant cell cycle arrest and induce both early and late apoptosis in various cancer cell lines. mdpi.com
This induction of apoptosis is often mediated by the activation of caspases, which are key executioner proteins in the apoptotic cascade.
| Compound Type | Lead Compound | Cancer Cell Line | Antiproliferative IC50 (µM) | Effect on Cell Cycle | Reference |
|---|---|---|---|---|---|
| Indole-based nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine | 12d | HeLa | 0.015 - 0.069 | Arrest at G2/M phase | nih.gov |
| Pyrazolo[3,4-b]pyridine | 9a | Hela | 2.59 | Cell cycle arrest | mdpi.com |
| Pyrazolo[3,4-b]pyridine | 14g | HCT-116 | 1.98 | Cell cycle arrest | mdpi.com |
| Pyrazolo–triazole hybrid | 17, 23, 29 | U87MG | 0.86 - 3.72 | Apoptosis induction | rsc.org |
| Benzothiazole-triazole hybrid | Trichloro-substituted derivative | Breast Cancer | 30.49 | Arrest at G2/M phase | nih.gov |
The biological activities of this compound derivatives are often traced back to their direct interaction with and inhibition of specific enzymes crucial for cell survival and proliferation.
Epidermal Growth Factor Receptor (EGFR): EGFR is a key target in cancer therapy, and its inhibition can halt tumor progression. nih.gov A class of 2-amino-4-(1,2,4-triazol)pyridine derivatives has been specifically designed as potent EGFR inhibitors, with some compounds showing significant activity against drug-resistant EGFR mutants like T790M. nih.gov Compound 10c from this series was a notable inhibitor of EGFRL858R/T790M, while compound 10j was highly potent against the U87-EGFRvIII glioblastoma cell line. nih.gov The design of novel pyrazole, pyridine, and pyrimidine (B1678525) derivatives has also yielded compounds with dual inhibitory activity against both EGFR and VEGFR-2. rsc.org
Topoisomerase II: This enzyme is essential for managing DNA topology during replication and transcription, making it a validated target for anticancer drugs. researchgate.netwikipedia.org Pyridine-based inhibitors have been developed that act as catalytic inhibitors of Topoisomerase II, with high selectivity for the Topo IIα isoform over the β-isoform. acs.org Additionally, hybrid molecules combining 1,2,3-triazole with moieties like acridine (B1665455) or coumarin (B35378) have been synthesized and evaluated as Topoisomerase II inhibitors, with some derivatives showing the ability to induce cell cycle arrest at the G0/G1 phase. researchgate.net
Receptor-Interacting Protein Kinase 1 (RIPK1): RIPK1 is a critical mediator of inflammatory and cell death pathways, and its inhibition is a promising therapeutic strategy for neurodegenerative and inflammatory diseases. nih.govresearchgate.net Fused triazole compounds and pyridine derivatives have emerged as potent RIPK1 inhibitors. nih.govnih.gov Specifically, compounds with a para-substituted pyridine ring have been shown to be potent and selective RIPK1 inhibitors, binding to an allosteric pocket on the enzyme. frontiersin.org One such compound, UAMC-3861 , demonstrated favorable interactions with the gatekeeper Met92 and Met67 residues of RIPK1. frontiersin.org
| Compound Class | Target Enzyme | Lead Compound | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|---|
| 2-amino-4-(1,2,4-triazol)pyridine | EGFRL858R/T790M | 10c | Potent Inhibition (Specific value not stated) | nih.gov |
| 4-thiophenyl-pyridine | EGFR | 10b | 0.161 µM | rsc.org |
| 4-thiophenyl-pyridine | VEGFR-2 | 10b | 0.209 µM | rsc.org |
| Pyrazolo[3,4-b]pyridine | CDK2 | 14g | 0.460 µM | mdpi.com |
| Pyrazolo[3,4-b]pyridine | CDK9 | 9a | 0.262 µM | mdpi.com |
| Para-substituted pyridinyl | RIPK1 (Necroptosis Inhibition) | 19 (Chlorine sub.) | 2.5 nM | frontiersin.org |
| Para-substituted pyridinyl | RIPK1 (Necroptosis Inhibition) | 22 (Trifluoromethyl sub.) | 2.9 nM | frontiersin.org |
DNA Interaction Mechanisms (e.g., Intercalation)
The planar aromatic systems of pyridine and triazole rings are fundamental structural features that enable derivatives of this compound to interact with DNA, a key target in many therapeutic strategies. nih.govmdpi.com These interactions can occur through various non-covalent mechanisms, primarily intercalation or groove binding. nih.govnih.gov Intercalation involves the insertion of the planar heterocyclic chromophore between the base pairs of the DNA double helix. nih.govresearchgate.net This mode of binding can disrupt DNA replication and transcription, ultimately leading to cellular death, which is a desirable outcome for anticancer agents. nih.gov
Studies on structurally related triazolo-fused heterocyclic systems have demonstrated their potential as effective DNA intercalators. nih.govresearchgate.net For instance, certain mdpi.comnih.govresearchgate.nettriazolo[4,3-a]quinoxalines have shown potent DNA binding affinity, with some derivatives exhibiting IC50 values for DNA intercalation as low as 29.06 µM. nih.gov Molecular docking studies suggest that the triazolo-fused chromophore can position itself between DNA bases, stabilized by various non-covalent forces. nih.gov
Alternatively, molecules can bind to the minor or major grooves of the DNA helix. This interaction is often governed by hydrogen bonding and electrostatic forces between the compound and the DNA backbone or base pairs. nih.govnih.gov Some copper(II) complexes of pyridine-2-carbaldehyde thiosemicarbazones, for example, act as groove binders with specific DNA sequences like [poly(dA-dT)]2, while exhibiting external electrostatic binding with others. nih.gov The ability of the nitrogen atoms within the pyridine and triazole rings to act as hydrogen bond acceptors is crucial for this type of molecular recognition. nih.gov
| Compound Series | Proposed Mechanism | Key Findings | Source |
|---|---|---|---|
| mdpi.comnih.govresearchgate.nettriazolo[4,3-a]quinoxalines | Intercalation, Topoisomerase II Inhibition | Derivative 7e showed a DNA binding IC50 of 29.06 µM and a Topo II inhibitory IC50 of 0.890 µM. | nih.gov |
| mdpi.comnih.govresearchgate.nettriazolo[4,3-c]quinazolines | Intercalation | Compound 7 exhibited a DNA binding IC50 value of 17.19 µM compared to doxorubicin (B1662922) (11.29 µM). | researchgate.net |
| 8-Hydroxyquinoline-linked 1,2,3-triazoles | Groove Binding | Compound 6a showed a high binding affinity (3.90 × 105 L mol–1) with herring sperm DNA. | nih.gov |
| Pyridine-2-carbaldehyde thiosemicarbazone-Cu(II) drugs | Groove Binding / Electrostatic Interaction | Act as groove binders with [poly(dA-dT)]2 and external electrostatic binders with CT-DNA. | nih.gov |
Structural Determinants of Biological Activity
Impact of Substituent Modifications on Bioactivity
The biological activity of this compound derivatives is profoundly influenced by the nature, position, and number of substituents on the heterocyclic framework. nih.govnih.gov Modifications to the core structure alter key physicochemical properties such as electronic distribution, lipophilicity, steric profile, and hydrogen bonding capacity, which in turn dictate the molecule's interaction with its biological target. nih.govresearchgate.net
For instance, in the context of antiproliferative activity, the addition of electron-donating groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) has been shown to enhance efficacy against various cancer cell lines. nih.gov An increase in the number of methoxy groups on a pyridine derivative, for example, correlated with a decrease in the IC50 value, indicating greater potency. nih.gov Conversely, the introduction of halogen atoms or bulky groups can sometimes lead to lower biological activity. nih.gov
The position of the substituent is also critical. Studies on azomethines derived from 2-aminopyridine (B139424) revealed that the presence of an ortho-hydroxyl group in the aldehyde moiety drastically accelerated the reaction rate, highlighting the significant impact of substituent placement on chemical reactivity and, by extension, biological function. researchgate.net These structure-activity relationships (SAR) are crucial for the rational design of new derivatives with improved potency and selectivity. nih.gov
Structure-Antimicrobial Activity Relationships (e.g., Antibacterial, Antifungal, Antitubercular)
The antimicrobial properties of pyridine-triazole hybrids are highly dependent on their structural features. Research has shown that specific substitutions can confer potent activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netscielo.br
For example, a study on pyridyl-substituted thiazolyl triazole derivatives found that compounds possessing a 3-pyridyl moiety exhibited particularly high antibacterial activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values as low as <3.09 µg/mL. scielo.br The nature of the substituent on the triazole ring also plays a significant role. The introduction of different benzylthio groups and other moieties at the 3- and 4-positions of the triazole ring led to a wide range of antimicrobial activities. scielo.br
In another study, novel pyridine and thienopyridine derivatives were synthesized and showed good to strong activity against E. coli, B. mycoides, and C. albicans. researchgate.net The presence of a fluorophenoxy group in certain 2-(pyridin-2-yl)-1H-benzimidazole derivatives was found to be responsible for good antimicrobial activity against Gram-positive bacteria. nih.govresearchgate.net Furthermore, some 1,2,4-triazolo[1,5-a]pyrimidines have demonstrated high activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.25–2.0 μg mL−1, by targeting DNA gyrase. nih.gov These findings underscore the importance of specific structural motifs in designing effective antimicrobial agents based on the pyridine-triazole scaffold.
| Compound Series | Structural Feature | Microorganism | Activity (MIC in µg/mL) | Source |
|---|---|---|---|---|
| Pyridyl thiazolyl triazoles | 3-pyridyl moiety | Gram-positive bacteria | <3.09 - 500 | scielo.br |
| 1,2,4-triazolo[1,5-a]pyrimidines | Carboxamide derivatives | E. faecium | Good narrow-spectrum activity | nih.gov |
| 8-Hydroxyquinoline-linked 1,2,3-triazoles | Compound 6a | Various bacteria & fungi | Zone of inhibition: 15.5–17.6 mm | nih.gov |
| 2-(pyridin-2-yl)-1H-benzimidazoles | Fluorophenoxy derivative | Gram-positive bacteria | Good activity | nih.govresearchgate.net |
| Pyrazolo[1,5-a]pyrimidin-7-amines | 3-(4-fluoro)phenyl group | M. tuberculosis | Potent growth inhibition | mdpi.com |
Structure-Anticancer Activity Relationships (e.g., Antiproliferative Activity)
The antiproliferative activity of this compound derivatives is closely linked to their chemical structure. The pyridine and triazole heterocycles are common pharmacophores in anticancer drug design, and their combination can lead to potent compounds. nih.govijpca.org SAR studies have revealed that specific substitutions on these rings are crucial for enhancing cytotoxicity against cancer cell lines.
Research on various pyridine derivatives indicates that the presence and position of methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance antiproliferative activity. nih.gov For instance, imidazo[1,2-a]pyridine (B132010) linked 1,2,3-triazole derivatives have been evaluated for cytotoxic activity, with one derivative featuring a 3-methoxyphenyl (B12655295) moiety showing potent inhibition against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values of 2.55 µM and 3.89 µM, respectively. researchgate.net
In another series of 1,2,4-triazole pyridine derivatives, the compound 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine (TP6) demonstrated the highest activity against the murine melanoma (B16F10) cell line among the tested compounds. ijpca.org This highlights the importance of the substituent attached via a thio-linker to the triazole ring. Conversely, the presence of bulky groups may lead to a decrease in activity. nih.gov The strategic placement of substituents can modulate the molecule's ability to interact with biological targets, such as kinases or DNA, thereby influencing its anticancer efficacy. mdpi.com
| Compound Series | Key Structural Feature | Cell Line | Activity (IC50) | Source |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine-triazoles | 3-methoxyphenyl moiety | MCF-7 | 2.55 µM | researchgate.net |
| Imidazo[1,2-a]pyridine-triazoles | 3-methoxyphenyl moiety | HeLa | 3.89 µM | researchgate.net |
| 1,2,4-Triazole Pyridines (TP1-TP7) | Compound TP6 (4-bromobenzylthio) | B16F10 (Murine Melanoma) | 41.12 µM | ijpca.org |
| Thiadiazole-Triazole-Pyridines | Compound C1 | MCF-7 | 90.02 µg/mL | amhsr.org |
| Thiadiazole-Triazole-Pyridines | Compound C2 | WRL-68 (Normal) | 121.9 µg/mL | amhsr.org |
Structure-Neurotropic Activity Relationships (e.g., Anticonvulsant, Psychotropic Properties)
Derivatives containing the pyridine nucleus have been investigated for a range of neurotropic activities, including anticonvulsant, anxiolytic, and antidepressant effects. mdpi.comnih.gov SAR studies in this area aim to identify the structural modifications that optimize these properties while minimizing side effects.
In a study of novel heterocyclic systems derived from pyridines, the introduction of butyl and 2-furyl groups was found to be beneficial for neurotropic activity. mdpi.com Specifically, certain compounds were identified as dual-acting anticonvulsant/anxiolytic agents or anticonvulsant/antidepressant agents. mdpi.com The evaluation of these compounds in models such as pentylenetetrazole (PTZ) and thiosemicarbazide (B42300) (TSC) induced seizures confirmed their anticonvulsant effects. mdpi.com For the most active compounds, the therapeutic indexes (TI = LD50/ED50) were found to be significantly greater than that of the reference drug ethosuximide. mdpi.com
The synthesis of hybrid molecules linking bicyclic pyridines to a 1,2,3-triazole unit has also been explored. nih.gov The core pyridine fragments in these hybrids were derived from structures known to exhibit pronounced neurotropic activities. nih.gov This strategy of combining known neurotropic pharmacophores through a triazole linker represents a rational approach to developing new agents with potential central nervous system applications.
| Compound Series | Key Structural Feature | Activity Model | Observed Effect | Source |
|---|---|---|---|---|
| Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines | Compound 6j | PTZ, Elevated Plus-Maze | Dual anticonvulsant/anxiolytic | mdpi.com |
| Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines | Compound 6k | PTZ, Forced Swimming | Dual anticonvulsant/antidepressant | mdpi.com |
| Pyridofuro[3,2-d]pyrimido[1,2-a]azepines | Compound 6n (with 2-furyl) | Elevated Plus-Maze | Pronounced anxiolytic activity | mdpi.com |
| Pyrano[3,4-c]pyridine derivatives | Pyrazol-1-yl substituted | MES, PTZ seizure tests | Potent anticonvulsant properties | nih.gov |
Non-Covalent Interactions and Molecular Recognition in Biological Systems
The biological activity of this compound derivatives is fundamentally governed by non-covalent interactions between the small molecule and its macromolecular target, such as a protein or nucleic acid. rsc.org These interactions, though individually weak, collectively determine the binding affinity and selectivity of the compound. Key interactions include hydrogen bonding, π-stacking, hydrophobic, and electrostatic forces. nih.govresearchgate.net
Hydrogen bonds are particularly important for this class of compounds. The nitrogen atoms in both the pyridine and triazole rings, as well as the exocyclic amino group, can act as hydrogen bond donors or acceptors, forming specific contacts with amino acid residues in an enzyme's active site or with the bases and phosphate (B84403) backbone of DNA. nih.govresearchgate.net Molecular docking studies of related 1,2,3-triazole hybrids have shown the N-atoms of the triazole ring forming hydrogen bonds with DNA residues, contributing significantly to binding. nih.gov
The aromatic nature of the pyridine and triazole rings facilitates π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in proteins, or with the bases in DNA. researchgate.net Furthermore, hydrophobic interactions between nonpolar regions of the molecule and the target, along with electrostatic interactions between charged or polar groups, are crucial for molecular recognition and the stabilization of the ligand-target complex. nih.govresearchgate.net Understanding these non-covalent interactions at a molecular level is essential for interpreting SAR data and rationally designing more effective therapeutic agents. rsc.org
Future Perspectives and Emerging Research Directions for 6 2h 1,2,3 Triazol 2 Yl Pyridin 2 Amine
Advanced Synthetic Strategies and Sustainable Chemical Approaches
Future synthetic efforts towards 6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine and its derivatives will likely prioritize efficiency, sustainability, and molecular diversity. Modern synthetic methods are moving away from traditional, often harsh, reaction conditions towards more environmentally benign and atom-economical processes.
Key emerging strategies include:
Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processes, including enhanced safety, improved reaction control, higher yields, and facile scalability. chim.itrsc.orgdurham.ac.ukuc.ptresearchgate.netsci-hub.se The synthesis of heterocyclic compounds, including 1,2,3-triazoles, has been successfully demonstrated using flow reactors, often employing heterogeneous catalysts that can be easily recovered and reused. rsc.orgdurham.ac.uk This approach could enable the safe and efficient large-scale production of this compound.
Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool for accelerating organic reactions. aacmanchar.edu.inresearchgate.net The synthesis of pyridine-triazole hybrids has been achieved with significantly reduced reaction times and improved yields using microwave-assisted, water-mediated, or solvent-free protocols. researchgate.net These green chemistry approaches are expected to be pivotal in the future synthesis of this compound class.
Biocatalysis: The use of enzymes or whole-cell systems for chemical synthesis is a cornerstone of green chemistry. rsc.orgrsc.orgukri.orgresearchgate.net Biocatalytic methods offer high selectivity and operate under mild conditions, reducing the environmental impact. rsc.org Future research could focus on developing enzymatic pathways for the synthesis of substituted pyridines and triazoles, providing a highly sustainable route to the target molecule. rsc.orgukri.orgnih.gov
Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient for building molecular complexity from simple starting materials. The synthesis of various pyridine (B92270) and triazole derivatives has been accomplished through MCRs, which aligns with the principles of green chemistry by minimizing waste and operational steps.
Table 1: Comparison of Advanced Synthetic Strategies
| Synthetic Strategy | Key Advantages | Potential for Sustainability |
| Flow Chemistry | Enhanced safety, scalability, precise control, high reproducibility. chim.itrsc.orgsci-hub.se | Reduced energy consumption, potential for catalyst recycling. sci-hub.se |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, solvent-free options. aacmanchar.edu.inresearchgate.net | High energy efficiency, reduced solvent use. aacmanchar.edu.inresearchgate.net |
| Biocatalysis | High chemo-, regio-, and stereoselectivity; mild reaction conditions. rsc.org | Use of renewable resources, biodegradable catalysts, reduced waste. rsc.orgrsc.orgukri.org |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to libraries. | Reduced purification steps and solvent waste. |
Development of Novel Coordination Architectures and Catalytic Systems
The bitopic nature of this compound, featuring multiple nitrogen donor sites on both the pyridine and triazole rings, makes it an excellent candidate for the construction of sophisticated coordination compounds.
Future research in this area will likely focus on:
Coordination Polymers and MOFs: Pyridine and triazole ligands are extensively used in the self-assembly of coordination polymers and metal-organic frameworks (MOFs). rsc.orgnih.govrsc.orgacs.orgnih.govresearchgate.netresearchgate.netresearchgate.net The specific geometry of this compound could direct the formation of unique 1D, 2D, or 3D architectures with tunable porosity and functionality. rsc.orgrsc.org
Catalytic Applications: MOFs and coordination complexes derived from pyridine-triazole ligands can serve as heterogeneous catalysts. nih.govrsc.orgresearchgate.net The presence of Lewis basic pyridine sites and open metal centers within a MOF structure can facilitate reactions such as CO2 conversion. acs.orgnih.govresearchgate.net Future work could involve designing catalysts based on this compound for a variety of organic transformations.
Metallosupramolecular Assemblies: The ligand's structure is conducive to the self-assembly of complex supramolecular structures like helicates, macrocycles, and cages when coordinated with various metal ions. nih.govresearchgate.net The study of these assemblies provides insights into fundamental coordination chemistry and can lead to materials with novel properties.
Table 2: Emerging Coordination Architectures and Catalytic Systems
| Architecture/System | Metal Ions | Potential Applications |
| Coordination Polymers | Cu(I), Ag(I), Co(II), Zn(II) rsc.orgrsc.orgresearchgate.net | Luminescence, sensing, electrical conductivity. rsc.org |
| Metal-Organic Frameworks (MOFs) | Cu(II), Zn(II) acs.orgresearchgate.netnih.gov | Gas storage, separation, heterogeneous catalysis (e.g., CO2 fixation). nih.govresearchgate.net |
| Discrete Metal Complexes | Fe(II), Pd(II), Ir(III) nih.gov | Homogeneous catalysis, photophysical studies. researchgate.net |
| Metallosupramolecular Assemblies | Ag(I), Fe(II) nih.govresearchgate.net | Host-guest chemistry, molecular recognition. |
Rational Design and Synthesis of Advanced Materials with Tunable Properties
The unique electronic and structural features of the pyridine-triazole scaffold can be harnessed to create advanced materials with tailored functionalities.
Emerging directions in materials science include:
Luminescent Materials: Coordination polymers and complexes of pyridine-triazole ligands often exhibit interesting photophysical properties. rsc.orgrsc.orgresearchgate.net By systematically varying the metal center or modifying the ligand structure, it is possible to tune the emission color and efficiency, leading to applications in sensors, lighting, and displays. rsc.org
Stimuli-Responsive Polymers: Incorporating pyridine-triazole units into polymer backbones can impart stimuli-responsive behavior. mdpi.comglobethesis.comrsc.org The coordination of metal ions can act as reversible cross-links, leading to materials that respond to temperature, pH, or the presence of specific analytes. This has been demonstrated in the development of shape-memory metallopolymers. mdpi.com
Organic Electronics: The electron-rich nature of the heterocyclic system suggests potential applications in organic electronics. Research could explore the use of this compound derivatives as components in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or photovoltaic devices.
Table 3: Advanced Materials and Tunable Properties
| Material Type | Key Feature | Tunable Property | Potential Application |
| Luminescent Coordination Polymers | Metal-ligand charge transfer | Emission wavelength (color), quantum yield. rsc.org | Chemical sensors, solid-state lighting. rsc.orgacs.org |
| Shape-Memory Polymers | Reversible metal-ligand cross-linking. mdpi.com | Shape recovery temperature, mechanical strength. mdpi.com | Smart actuators, biomedical devices. |
| Stimuli-Responsive Gels | Coordinative crosslinking of polymer chains. researchgate.net | Swelling/shrinking behavior, sol-gel transition. globethesis.comresearchgate.net | Drug delivery, soft robotics. |
| Conductive Materials | π-conjugated system, metal-d-orbital overlap. rsc.org | Electrical conductivity. rsc.org | Organic electronics. |
Deepening Mechanistic Understanding in Diverse Biological Contexts
The structural similarity of this compound to known bioactive molecules suggests it could be a valuable scaffold in drug discovery.
Future research should focus on:
Enzyme Inhibition: Pyridine and triazole moieties are present in numerous enzyme inhibitors. rcsi.comresearchgate.net Future studies could screen this compound and its derivatives against various enzyme families, such as kinases, proteases, or metabolic enzymes like FTO or KAT2A, which have been targeted by similar scaffolds. rcsi.comresearchgate.net
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR is crucial for optimizing biological activity. This involves synthesizing a library of analogues with modifications at the pyridine, triazole, and amine positions and evaluating their effects on a specific biological target.
Mechanism of Action: For any identified bioactive derivatives, elucidating the precise mechanism of action is paramount. This involves identifying the direct molecular target and understanding how the compound modulates its function, which can be achieved through techniques like thermal shift assays, proteomics, and genetic studies.
Modulation of Protein-Protein Interactions: The rigid, planar nature of the pyridine-triazole core makes it an attractive scaffold for designing molecules that can interfere with protein-protein interactions, which are implicated in many diseases.
Table 4: Biological Contexts and Research Directions
| Biological Target/Process | Research Direction | Rationale |
| Kinases, Metabolic Enzymes | Screening and SAR studies. | Pyridine-triazole hybrids are known inhibitors of various enzymes. rcsi.comresearchgate.net |
| Amyloid-β Aggregation | Inhibition and mechanistic studies. | Dual-function pyridine-triazole derivatives can chelate metals and interact with Aβ peptides. nih.govresearchgate.net |
| Mycobacterium tuberculosis | Development of antitubercular agents. | 1,2,4-Triazolyl pyridines have shown activity against M. tuberculosis. nih.gov |
| Cancer Cell Proliferation | Cytotoxicity screening and target identification. | Pyridopyrazolo-triazole derivatives have demonstrated anticancer activity. bohrium.comresearchgate.netnih.govnih.gov |
Integration of Computational and Experimental Approaches for Accelerated Discovery
The synergy between computational modeling and experimental work is transforming chemical research. For this compound, this integration will be key to accelerating the discovery of new applications.
Emerging integrated approaches include:
Rational Ligand Design: Density Functional Theory (DFT) and other quantum chemical methods can predict the electronic properties, coordination preferences, and reactivity of the molecule. This information can guide the rational design of ligands for specific catalytic systems or materials with desired electronic and optical properties.
Virtual Screening and Molecular Docking: For drug discovery, computational docking can predict the binding affinity and orientation of the compound and its virtual derivatives within the active site of a biological target. bohrium.comresearchgate.netnih.govtandfonline.com This allows for the prioritization of compounds for synthesis and biological testing, saving time and resources. nih.govtandfonline.com
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features of a series of derivatives with their observed biological activity or material properties. These models can then be used to predict the activity of new, unsynthesized compounds.
Mechanism Elucidation: Computational methods can be used to model reaction pathways for both synthesis and catalytic cycles, providing insights that are difficult to obtain experimentally. This can help in optimizing reaction conditions and designing more efficient catalysts.
Table 5: Integration of Computational and Experimental Methods
| Computational Technique | Experimental Application | Goal |
| Molecular Docking | Synthesis and in vitro biological assays. bohrium.comtandfonline.com | Identify and optimize potential drug candidates. nih.gov |
| Density Functional Theory (DFT) | Synthesis of coordination complexes and materials. | Predict electronic structure, stability, and reactivity to guide material design. |
| Quantitative Structure-Activity Relationship (QSAR) | Synthesis of analogue libraries. | Develop predictive models for biological activity or material properties. |
| Molecular Dynamics (MD) Simulations | Biophysical characterization (e.g., NMR, X-ray crystallography). | Understand the dynamic behavior of the molecule with its biological target or within a material. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
